molecular formula C12H17ClN4OS B2792613 (5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-ethylpiperazin-1-yl)methanone CAS No. 898648-46-9

(5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-ethylpiperazin-1-yl)methanone

Cat. No.: B2792613
CAS No.: 898648-46-9
M. Wt: 300.81
InChI Key: URYVUJJAHPKBIB-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative, which is a type of organic compound that is often used in the development of drugs . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The presence of the chloro, methylthio, and piperazinyl groups would further define its structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Some properties that could be predicted for this compound based on its structure include its solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Without specific experimental data or literature, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data, it’s difficult to provide detailed safety and hazard information for this compound .

Future Directions

Future research on this compound could involve studying its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. It could also involve testing its biological activity to determine if it has potential as a therapeutic agent .

Properties

IUPAC Name

(5-chloro-2-methylsulfanylpyrimidin-4-yl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4OS/c1-3-16-4-6-17(7-5-16)11(18)10-9(13)8-14-12(15-10)19-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYVUJJAHPKBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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